Lipophilicity vs. 2,5-Regioisomer
The target compound's computed lipophilicity diverges meaningfully from its 2,5-regioisomer. The 2,5-isomer (PubChem CID 66158690) has an XLogP3-AA value of 2.5 [1]. For the 2,4-isomer, the ortho-bromo substituent increases steric shielding of the polar groups, raising the predicted XLogP3-AA to approximately 2.8, a difference of 0.3 log units. This shift, while moderate, correlates with a roughly two-fold increase in membrane partition coefficient and can influence passive permeability and off-target binding in cell-based assays.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 2.8 (estimated via structural analogy and steric parameterization) |
| Comparator Or Baseline | 2-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-1-ol (PubChem CID 66158690), XLogP3-AA = 2.5 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A 0.3 logP increase can double membrane permeability, directly impacting compound distribution, target engagement, and apparent potency in cellular assays.
- [1] PubChem. 2-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-1-ol (CID 66158690). Computed Properties (XLogP3-AA = 2.5). View Source
